N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide
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Overview
Description
N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Another method involves the reaction of thiourea with chloroacetyl chloride in the presence of pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with different substituents.
Scientific Research Applications
N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It exhibits antimicrobial activity against a variety of bacterial and fungal species.
Medicine: It has potential therapeutic applications due to its antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but docking studies have shown promising interactions with various enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
- N’-(halophenylmethylidene)-1,2-benzothiazole-3-acetohydrazides
Uniqueness
N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide stands out due to its unique thiazolidine ring structure, which imparts distinct biological activities
Properties
CAS No. |
646534-27-2 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide |
InChI |
InChI=1S/C11H12N2O2S/c1-8(14)12-13-10(15)7-16-11(13)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,12,14) |
InChI Key |
VFELCNSEMHLMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(SCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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